![molecular formula C14H9Cl2N3O2 B12077529 3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole CAS No. 680216-75-5](/img/structure/B12077529.png)
3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- is a complex organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a 1,2,4-oxadiazole ring at the 4-position, which is further substituted with a 3-chlorophenoxy methyl group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the chlorination of pyridine derivatives using reagents such as phosphorus oxychloride (POCl3) under solvent-free conditions . The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using POCl3 or other chlorinating agents. The process is typically carried out in sealed reactors to ensure safety and efficiency. The final product is purified through distillation or crystallization to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position of the pyridine ring can be substituted with nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The 1,2,4-oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced biological or chemical properties .
Applications De Recherche Scientifique
Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the chloro and oxadiazole groups can interact with active sites of enzymes, inhibiting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: A simpler chlorinated pyridine with similar reactivity but lacking the oxadiazole ring.
3-Chloropyridine: Another chlorinated pyridine isomer with different substitution patterns and reactivity.
4-Chloro-1H-pyrrolo[3,2-c]pyridine: A compound with a fused pyridine ring system, offering different chemical properties and applications.
Uniqueness
Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- is unique due to the presence of both the chloro and oxadiazole groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
680216-75-5 |
|---|---|
Formule moléculaire |
C14H9Cl2N3O2 |
Poids moléculaire |
322.1 g/mol |
Nom IUPAC |
3-[(3-chlorophenoxy)methyl]-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9Cl2N3O2/c15-10-2-1-3-11(7-10)20-8-13-18-14(21-19-13)9-4-5-17-12(16)6-9/h1-7H,8H2 |
Clé InChI |
VJMKPLMVVUOOJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)OCC2=NOC(=N2)C3=CC(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




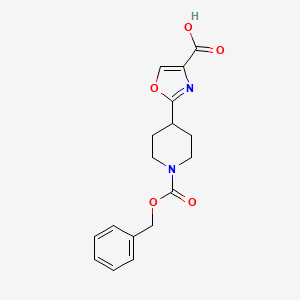

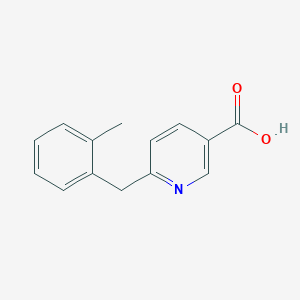


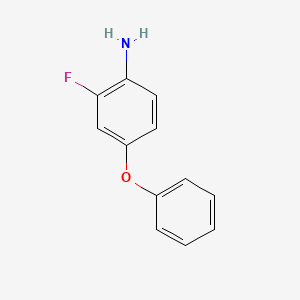
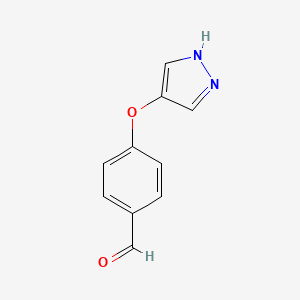
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)

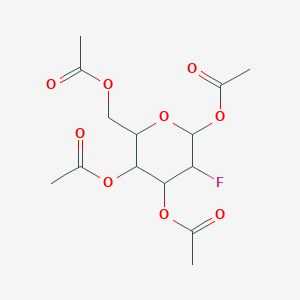

![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
